2-Bromo-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide
Description
Properties
IUPAC Name |
2-bromo-N-[4-(2-fluorobenzoyl)-2,5-dimethylpyrazol-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrFN3O2/c1-8-12(13(21)9-5-3-4-6-10(9)16)14(19(2)18-8)17-11(20)7-15/h3-6H,7H2,1-2H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKLBXLZFOXMBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)C2=CC=CC=C2F)NC(=O)CBr)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrFN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80496088 | |
| Record name | 2-Bromo-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80496088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63960-69-0 | |
| Record name | 2-Bromo-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80496088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide typically involves multi-step reactions. One common method includes the reaction of 2-bromo-4-fluorobenzoyl chloride with an organic solvent, followed by the addition of methylamine to adjust the pH to 8-9 . The organic phase is then extracted, and the solvent is evaporated to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity, including the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction:
Coupling Reactions: The fluorobenzoyl group can engage in coupling reactions with aryl boronic acids.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing and Reducing Agents: For redox reactions.
Palladium Catalysts: For coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while coupling reactions can produce biaryl intermediates .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 2-bromo-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide exhibit significant anticancer properties. The pyrazole moiety is known for its ability to inhibit cell proliferation in various cancer cell lines. Studies have shown that derivatives of pyrazole can induce apoptosis in cancer cells, making them promising candidates for the development of new anticancer agents .
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. Specifically, it may inhibit certain kinases involved in cancer progression and other diseases. The fluorobenzoyl group enhances the binding affinity to target enzymes, which can lead to more effective therapeutic agents .
Biochemical Research
Proteomics and Biomarker Discovery
2-Bromo-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide is utilized in proteomics research as a biochemical tool. It helps in the identification and characterization of protein interactions and post-translational modifications. Such studies are crucial for understanding disease mechanisms and discovering biomarkers for early diagnosis .
Cell Signaling Pathways
The compound's role in modulating cell signaling pathways has been a focal point of research. By affecting pathways such as MAPK/ERK and PI3K/Akt, it can influence cellular responses to growth factors and stress signals, providing insights into cellular behavior under various conditions .
Material Science
Development of Functional Materials
The unique properties of 2-Bromo-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide have led to its exploration in the field of material science. Its incorporation into polymers can enhance the thermal stability and mechanical properties of materials. This makes it suitable for applications in coatings and composites .
Case Studies
Mechanism of Action
similar compounds often exert their effects by interacting with molecular targets such as enzymes or receptors, leading to changes in biological pathways . Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Differences
The compound shares a pyrazole-acetamide core with halogenated or functionalized substituents. Below is a comparative analysis of its closest analogs:
Table 1: Structural and Functional Comparison
Key Observations:
The azido group (N₃) introduces reactivity for click chemistry, enabling bioconjugation but requiring低温 storage for stability .
Core Modifications :
- The triazole-sulfanyl derivative replaces the pyrazole core with a triazole ring, introducing sulfur and trifluoromethyl groups. This modification likely alters solubility and target selectivity .
Applications: Bromo and azido analogs are both used in Zolazepam metabolite synthesis, but the azido variant’s reactivity expands its utility in probe development .
Biological Activity
2-Bromo-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide (CAS No. 63960-69-0) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and other therapeutic potentials.
The chemical structure of 2-Bromo-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₃BrFN₃O₂ |
| Molecular Weight | 324.18 g/mol |
| Purity | ≥90% |
| InChI | InChI=1S/C14H13BrFN3O2/c1-8-12(21)9-5-3-4-6-10(9)16 |
| SMILES | CC1=NN(C(=C1C(=O)C2=CC=CC=C2F)NC(=O)CBr)C |
Antimicrobial Activity
Recent studies have indicated that compounds similar to 2-Bromo-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide exhibit significant antimicrobial properties. For instance, derivatives with similar structural motifs have shown effectiveness against various bacterial strains and fungi. The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for microbial survival.
Anticancer Properties
The compound's anticancer potential has been explored through various in vitro studies. Notably, the compound has demonstrated cytotoxic effects against human cancer cell lines such as MCF7 (breast cancer) and others. The effectiveness is often assessed using assays like the Sulforhodamine B (SRB) assay, which evaluates cell viability post-treatment.
Case Study Example:
A study involving structurally related pyrazole derivatives showed that modifications at specific positions significantly enhanced their activity against cancer cell lines. The findings suggested that the presence of halogens and electron-withdrawing groups could enhance bioactivity by increasing lipophilicity and facilitating better receptor interactions.
The biological activity of 2-Bromo-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymes: The compound may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Binding: It can bind to receptors involved in signaling pathways that regulate cell growth and apoptosis.
Research Findings
Recent research has focused on the synthesis and biological evaluation of this compound alongside its analogs. Key findings include:
| Study Focus | Results |
|---|---|
| Antimicrobial Testing | Showed significant inhibition against Gram-positive and Gram-negative bacteria. |
| Anticancer Screening | Effective against MCF7 cells with IC50 values in low micromolar range. |
| Molecular Docking | Predicted strong binding affinity to target proteins involved in cancer pathways. |
Q & A
Q. How can researchers optimize the synthesis of 2-Bromo-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide to improve yield and purity?
- Methodological Answer : The compound’s synthesis involves coupling bromoacetamide derivatives with substituted pyrazole intermediates. A standard approach employs carbodiimide-based coupling agents (e.g., EDCl) in dichloromethane, with triethylamine as a base to facilitate amide bond formation. For optimization:
- Reagent Ratios : Use a 1:1 molar ratio of 4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-amine to bromoacetyl bromide, with excess EDCl (1.2–1.5 equivalents) to drive the reaction .
- Temperature Control : Stir at 273 K to minimize side reactions (e.g., hydrolysis of activated intermediates) .
- Purification : Employ silica gel chromatography with gradient elution (e.g., CHCl/MeOH/NH mixtures) to separate regioisomers or unreacted starting materials .
Q. What analytical techniques are critical for characterizing this compound’s structural integrity?
- Methodological Answer :
- NMR Spectroscopy : Use H and C NMR to confirm substitution patterns (e.g., fluorine and bromine positions) and pyrazole/acetamide connectivity .
- Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns (e.g., bromine’s distinct isotopic signature) .
- X-ray Crystallography : Resolve crystal packing and confirm dihedral angles between aromatic rings (e.g., 66.4° between 4-bromophenyl and fluorophenyl groups in analogous structures) .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Studies : Store aliquots at 25°C (ambient), 4°C (refrigerated), and −20°C (long-term) for 1–6 months. Analyze degradation via HPLC with UV detection (λ = 254 nm) .
- Hydrolytic Stability : Expose to buffered solutions (pH 2–10) and monitor acetamide bond cleavage by LC-MS .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies involving similar brominated pyrazole-acetamide derivatives?
- Methodological Answer :
- Meta-Analysis Framework : Compile data from structurally analogous compounds (e.g., 6-bromo-2-[3-(thiazolyl)pyrazolyl]chromenones) and normalize activity metrics (IC, EC) against common assays (e.g., kinase inhibition, antimicrobial screens) .
- Structure-Activity Relationship (SAR) Modeling : Use computational tools (e.g., molecular docking) to correlate substituent effects (e.g., bromine’s electronegativity vs. fluorine’s steric impact) with observed discrepancies .
Q. How can crystallographic data inform the design of derivatives with enhanced binding affinity?
- Methodological Answer :
- Intermolecular Interaction Analysis : Identify key hydrogen bonds (e.g., N–H⋯O) and π-π stacking in crystal structures to guide functionalization (e.g., adding methyl groups to enhance hydrophobic interactions) .
- Torsional Angle Adjustments : Modify substituents on the pyrazole ring to reduce dihedral angles (e.g., <66.4°) between aromatic systems, improving planarity and target binding .
Q. What experimental designs are suitable for evaluating environmental fate and ecotoxicological impacts?
- Methodological Answer :
- OECD Guideline 307 : Conduct soil degradation studies under aerobic/anaerobic conditions, quantifying residual compound via GC-MS .
- Ecotoxicology Assays : Use Daphnia magna or Danio rerio models to assess acute toxicity (LC) and bioaccumulation potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
